4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Etherification: Formation of the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethoxy group.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The fluorine atom and other substituents may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide may have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties, such as antimicrobial or anti-inflammatory effects.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.
Chemical Reactivity: Undergoing chemical reactions within biological systems to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-benzenesulfonamide: Lacks the methyl group.
4-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide: Chlorine instead of fluorine.
4-fluoro-N-(2-(2-methoxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide: Methoxy group instead of hydroxy group.
Uniqueness
The presence of the fluorine atom and the specific arrangement of functional groups in 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide may confer unique chemical properties, such as increased stability, reactivity, or biological activity compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-13-3-5-15(6-4-13)17(24-10-9-21)12-20-25(22,23)18-8-7-16(19)11-14(18)2/h3-8,11,17,20-21H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJWLTCUMRTYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)C)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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